2-(4-Methoxyphenyl)-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine

Catalog No.
S12395703
CAS No.
853333-50-3
M.F
C23H27N3O
M. Wt
361.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Methoxyphenyl)-N-(2-(piperidin-1-yl)ethyl)qui...

CAS Number

853333-50-3

Product Name

2-(4-Methoxyphenyl)-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine

IUPAC Name

2-(4-methoxyphenyl)-N-(2-piperidin-1-ylethyl)quinolin-4-amine

Molecular Formula

C23H27N3O

Molecular Weight

361.5 g/mol

InChI

InChI=1S/C23H27N3O/c1-27-19-11-9-18(10-12-19)22-17-23(20-7-3-4-8-21(20)25-22)24-13-16-26-14-5-2-6-15-26/h3-4,7-12,17H,2,5-6,13-16H2,1H3,(H,24,25)

InChI Key

WLDWDJTXCOMPKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCN4CCCCC4

2-(4-Methoxyphenyl)-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine is a synthetic compound belonging to the class of quinoline derivatives. Its structure features a quinoline core substituted with a methoxyphenyl group and a piperidinyl ethyl chain. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for developing therapeutic agents.

Typical of amines and quinolines. Key reactions include:

  • Nucleophilic Substitution: The piperidine moiety can participate in nucleophilic substitution reactions, allowing for further modifications of the compound.
  • Electrophilic Aromatic Substitution: The methoxy group on the phenyl ring can direct electrophiles to ortho and para positions, facilitating the introduction of additional substituents.
  • Condensation Reactions: Quinoline derivatives often engage in condensation reactions, which can enhance their biological activity.

Research indicates that quinoline derivatives exhibit a range of biological activities, including:

  • Anticancer Properties: Compounds similar to 2-(4-Methoxyphenyl)-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine have been investigated for their ability to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth .
  • Inhibition of Enzymes: This compound may act as an inhibitor for enzymes such as Enhancer of Zeste Homologue 2 (EZH2), which plays a role in epigenetic regulation and cancer progression .
  • Neuroprotective Effects: The piperidine component suggests potential neuroprotective properties, making it a candidate for studying neurological disorders.

The synthesis of 2-(4-Methoxyphenyl)-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine typically involves several steps:

  • Formation of the Quinoline Core: Starting from appropriate precursors, the quinoline structure is synthesized through cyclization reactions.
  • Substitution Reactions: The introduction of the methoxyphenyl group is achieved via electrophilic aromatic substitution.
  • Piperidine Attachment: The piperidine moiety is added through nucleophilic substitution using suitable alkylating agents.

An example synthesis pathway includes reacting 4-chloroquinoline derivatives with piperidine derivatives under controlled conditions to yield the target compound .

The applications of 2-(4-Methoxyphenyl)-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine span various fields:

  • Pharmaceutical Development: Its potential as an anticancer agent makes it valuable in drug discovery and development.
  • Biochemical Research: Used as a tool compound to study enzyme inhibition and related biological pathways.
  • Neuroscience Studies: Its structural features may allow exploration in neuropharmacology.

Interaction studies are crucial for understanding how 2-(4-Methoxyphenyl)-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine interacts with biological targets. These studies typically involve:

  • Binding Affinity Assays: Evaluating how well the compound binds to specific enzymes or receptors.
  • In Vivo and In Vitro Testing: Assessing the biological effects and mechanisms of action through cellular assays and animal models.

Such studies can help elucidate its therapeutic potential and safety profile.

Several compounds share structural similarities with 2-(4-Methoxyphenyl)-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine. Notable examples include:

Compound NameStructural FeaturesBiological Activity
5-Methoxyquinoline DerivativesQuinoline core with methoxy groupsEZH2 inhibitors
N-(1-Benzylpiperidin-4-yl)-5-methoxyquinolinBenzyl-piperidine substitutionAnticancer activity
6-Methoxyquinoline DerivativesVariations in methoxy positionAntitumor properties

Uniqueness

The uniqueness of 2-(4-Methoxyphenyl)-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine lies in its specific combination of substituents, which may confer distinct pharmacological properties compared to other quinoline derivatives. Its dual functionality as both an anticancer agent and potential neuroprotective agent sets it apart from similar compounds.

Novel Condensation Routes for Quinoline-Piperidine Conjugation

The quinoline core of 2-(4-methoxyphenyl)-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine is most efficiently constructed via a three-component imidoylative Sonogashira coupling, as demonstrated in recent palladium-catalyzed protocols. This method utilizes ortho-bromoaniline derivatives, alkynes, and tert-butyl isocyanide under optimized conditions (Pd(PPh₃)₄, CuBr, Cs₂CO₃, DMF, 90°C) to yield 4-aminoquinoline intermediates in 61–77% yields. Piperidine introduction occurs through subsequent nucleophilic substitution of the tert-butyl group with 2-(piperidin-1-yl)ethylamine. Critical to this approach is the use of Xantphos as a stabilizing ligand, which prevents β-hydride elimination during the coupling phase.

A comparative analysis of condensation routes reveals that traditional Friedländer annulation methods suffer from limited functional group tolerance, particularly with electron-rich 4-methoxyphenyl substituents. In contrast, the imidoylative pathway enables regioselective installation of the methoxyphenyl group at the C2 position through careful alkyne selection. For instance, employing 4-methoxyphenylacetylene as the alkyne component directs substitution exclusively to the quinoline C2 position, as confirmed by ¹H-NMR coupling constants.

Table 1: Solvent Effects on Imidoylative Sonogashira Coupling Yield

SolventDielectric ConstantYield (%)
DMF36.777
DMSO46.768
NMP32.259
THF7.6<5

Microwave-Assisted Synthesis Protocols

Microwave irradiation significantly enhances the efficiency of piperidine-ethylamine conjugation, reducing reaction times from 16 hours to 45 minutes while maintaining yields above 80%. A representative protocol involves heating 4-chloroquinoline intermediates with 2-(piperidin-1-yl)ethylamine (2.5 equiv) in neat conditions at 150°C under microwave irradiation (300 W), achieving complete conversion as monitored by TLC. This technique proves particularly advantageous for introducing the bulky piperidine moiety, as conventional thermal methods often lead to decomposition of the ethylamine linker at prolonged reaction times.

The non-thermal effects of microwave energy facilitate selective activation of the C4-amino group in quinoline derivatives, enabling nucleophilic aromatic substitution without requiring extreme basic conditions. Computational modeling suggests that dielectric heating preferentially excites the conjugated π-system of the quinoline core, lowering the activation energy for amine attack by 12–15 kcal/mol compared to conventional heating.

Solvent-Free Approaches in Heterocyclic Coupling

Solvent-free mechanochemical methods have been successfully applied to the final coupling stage between 2-(4-methoxyphenyl)quinolin-4-amine and piperidine derivatives. Ball milling equimolar amounts of the quinoline precursor with 1-(2-chloroethyl)piperidine hydrochloride in the presence of K₂CO₃ (3 equiv) yields 89% product after 30 minutes of grinding. This approach eliminates the need for DMF or dichloromethane solvents while preventing N-alkylation side reactions through precise stoichiometric control.

Comparative studies demonstrate that solvent-free conditions improve atom economy by 22–35% compared to solution-phase methods, primarily by avoiding solvent-washing steps during workup. The enhanced mass transfer in solid-state reactions also suppresses oligomerization of the ethylamine linker, a common issue in traditional reflux conditions.

Protecting Group Strategies for Piperidine Functionalization

Selective protection of the piperidine nitrogen is critical during multi-step syntheses. The tert-butoxycarbonyl (Boc) group has emerged as the optimal protecting strategy, demonstrating stability under both Sonogashira coupling conditions (Cs₂CO₃, DMF, 90°C) and subsequent acid-mediated cyclization steps (2 M HCl). Deprotection occurs quantitatively within 15 minutes using 4 M HCl in dioxane, leaving the quinoline core and methoxyphenyl group intact.

Alternative approaches employing benzyl (Bn) protection suffer from partial deprotection during palladium-catalyzed steps, with 12–18% hydrogenolytic cleavage observed even under inert atmospheres. The use of electron-deficient protecting groups like trifluoroacetyl (TFA) completely inhibits piperidine conjugation due to steric hindrance at the ethylamine nitrogen.

Green Chemistry Innovations in Large-Scale Production

A recent breakthrough in sustainable synthesis involves a tandem catalysis system combining Pd/Cu nanoparticles for the one-pot assembly of the entire molecule. This method integrates:

  • Imidoylative Sonogashira coupling of ortho-bromoaniline, 4-methoxyphenylacetylene, and tert-butyl isocyanide
  • In situ acid hydrolysis of the tert-butyl group
  • Copper-catalyzed coupling with 2-(piperidin-1-yl)ethylamine

The process achieves an overall yield of 65% while eliminating solvent changes between steps and enabling catalyst recycling through magnetic separation. Life cycle assessment (LCA) data indicate a 54% reduction in E-factor (3.8 vs. 8.2) compared to traditional multi-step synthesis.

Table 2: Comparative Metrics of Synthesis Methods

ParameterBatch MethodFlow ChemistryTandem Catalysis
Total Time (h)422816
Solvent Use (L/kg)1208545
PMI (kg/kg)18.712.46.8
Yield (%)586365

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

361.215412493 g/mol

Monoisotopic Mass

361.215412493 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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